

The Metabolic Journey of Niraparib: A Technical Guide to the M1 Pathway

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Compound of Interest

Compound Name: Niraparib metabolite M1

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Introduction

Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a critical therapeutic agent in the management of certain types of ovarian, fallopian tube, and primary peritoneal cancers. A comprehensive understanding of its metabolic fate is paramount for optimizing its clinical application and predicting potential drug-drug interactions. This technical guide provides an in-depth exploration of the primary metabolic pathway of niraparib, focusing on its conversion to the major inactive metabolite, M1. This document details the enzymatic processes involved, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and provides visual representations of the metabolic cascade.

Core Metabolic Pathway: From Niraparib to M1 and Beyond

The metabolic transformation of niraparib is predominantly characterized by a two-step process involving initial hydrolysis followed by glucuronidation. The central pathway leads to the formation of the M1 metabolite, which is pharmacologically inactive.

Step 1: Carboxylesterase-Mediated Hydrolysis

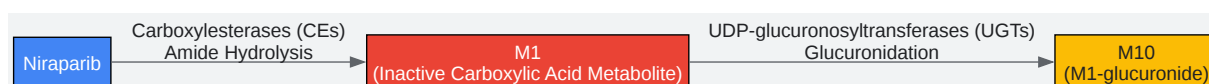
The primary metabolic route for niraparib is the hydrolysis of its amide group, a reaction catalyzed by carboxylesterases (CEs).^{[1][2]} This enzymatic conversion results in the formation

of M1, a carboxylic acid derivative of the parent drug.[3] The role of cytochrome P450 (CYP) enzymes in the metabolism of niraparib is considered to be minor.[3][4]

Step 2: UGT-Mediated Glucuronidation of M1

Following its formation, the M1 metabolite undergoes a phase II conjugation reaction. Specifically, it is a substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of a glucuronic acid moiety to the M1 molecule.[4][5] This process results in the formation of the M10 metabolite, a glucuronide conjugate of M1.[4][5]

Metabolic Pathway Diagram



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Niraparib Metabolic Pathway to M1 and M10.

Quantitative Data

The following tables summarize the pharmacokinetic parameters of niraparib and its M1 metabolite, as well as the excretion data from a human mass balance study.

Table 1: Pharmacokinetic Parameters of Niraparib and M1 in Humans

Parameter	Niraparib	M1 Metabolite	Study Population	Reference
Tmax (median, h)	~3.0	8.0 - 10.0	Chinese Patients with Ovarian Cancer	[5]
Cmax (mean ± SD, ng/mL)	804 ± 403	-	Healthy Subjects (300 mg single dose)	[6]
AUC (0-inf) (mean, ngh/mL)	20,900	-	Patients with Normal Hepatic Function	[7]
AUC (0-inf) (mean, ngh/mL)	34,300	-	Patients with Moderate Hepatic Impairment	[7]
Half-life ($t_{1/2}$, mean, h)	~35	78.4	Chinese Patients with Ovarian Cancer / Human Plasma	[1][5]
Apparent Volume of Distribution (Vd/F, L)	1074	-	Cancer Patients	[5]
Apparent Total Clearance (CL/F, L/h)	16.2	-	Cancer Patients	[5]

Note: Specific Cmax and AUC values for the M1 metabolite were not consistently reported in the reviewed literature.

Table 2: Human Mass Balance Study of [14C]-Niraparib (300 mg single oral dose)

Excretion Route	% of Administered Dose Recovered (mean)	Major Components (% of administered dose)	Reference
Urine	47.5%	Unchanged Niraparib: 11% M1: Not specified	[8]
Feces	38.8%	Unchanged Niraparib: 19% M1: Not specified	[8]

Experimental Protocols

This section outlines the methodologies for key experiments related to the study of niraparib metabolism.

Quantification of Niraparib and M1 in Human Plasma and Urine by LC-MS/MS

Objective: To determine the concentrations of niraparib and its M1 metabolite in biological matrices.

Methodology:

- Sample Preparation:
 - Plasma: Protein precipitation is performed by adding acetonitrile to the plasma sample.[1][9]
 - Urine: Samples are typically diluted with a mixture of acetonitrile and methanol.[1]
 - An internal standard (e.g., a stable isotope-labeled version of niraparib) is added to all samples and calibration standards to ensure accuracy.[9]
- Chromatographic Separation:
 - A reverse-phase C18 column is commonly used for separation.[1][9]

- A gradient elution is employed using a mobile phase system typically consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).[\[1\]](#)[\[9\]](#)
- Mass Spectrometric Detection:
 - A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[\[1\]](#)[\[9\]](#)
 - The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for niraparib, M1, and the internal standard are monitored for quantification.[\[1\]](#)

In Vitro Metabolism of Niraparib in Human Liver Microsomes

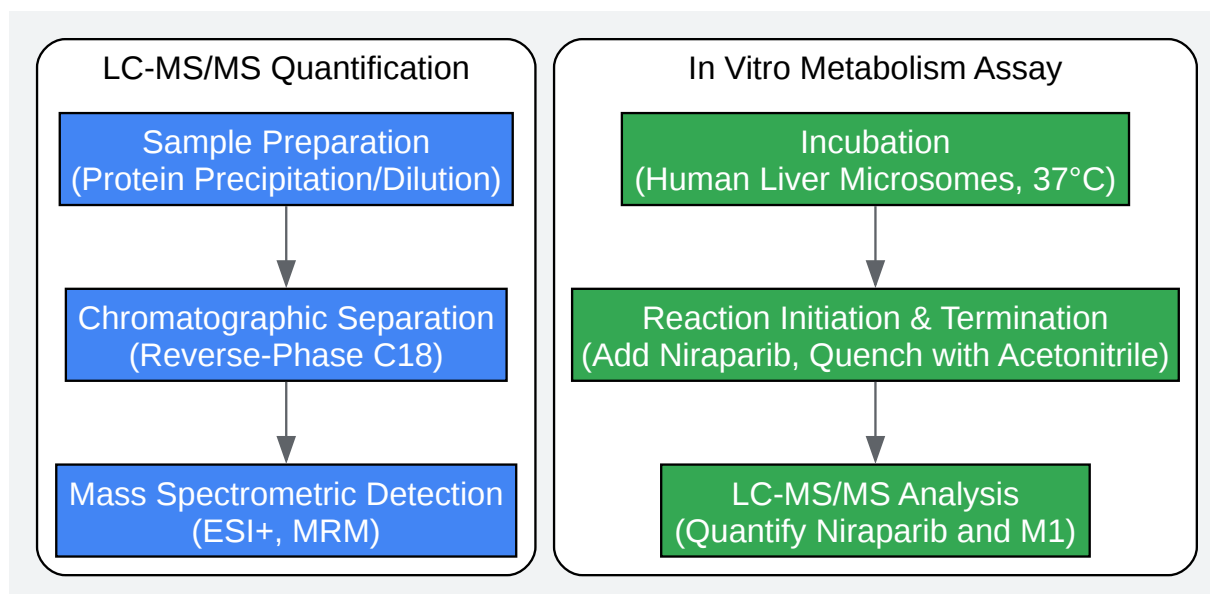
Objective: To investigate the enzymatic conversion of niraparib to its metabolites in a controlled in vitro system.

Methodology:

- Incubation Mixture:
 - Human liver microsomes (HLMs) are used as the enzyme source.
 - The incubation mixture typically contains HLMs, a buffered solution (e.g., phosphate buffer), and the necessary cofactors. For carboxylesterase activity, no additional cofactors are generally required. For UGT activity, UDPGA (uridine 5'-diphospho-glucuronic acid) is added.
- Reaction Initiation and Termination:
 - The reaction is initiated by the addition of niraparib (the substrate).
 - Incubations are carried out at 37°C.
 - The reaction is terminated at various time points by adding a cold organic solvent, such as acetonitrile, to stop enzymatic activity and precipitate proteins.

- Sample Analysis:
 - After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug (niraparib) and the formed metabolites (e.g., M1).
- Enzyme Kinetics (Note):
 - To determine enzyme kinetic parameters such as K_m (Michaelis constant) and V_{max} (maximum reaction velocity), incubations are performed with varying concentrations of niraparib. The rate of M1 formation at each substrate concentration is then plotted and fitted to enzyme kinetic models (e.g., Michaelis-Menten).
 - Specific K_m and V_{max} values for the carboxylesterase-mediated hydrolysis of niraparib to M1 and the subsequent glucuronidation of M1 were not available in the public domain at the time of this review.

Experimental Workflow Diagram



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Workflow for Niraparib Metabolism Studies.

Conclusion

The metabolism of niraparib is a well-defined process primarily driven by carboxylesterase-mediated hydrolysis to form the inactive M1 metabolite, which is subsequently cleared via glucuronidation. The limited involvement of CYP enzymes suggests a lower potential for certain types of drug-drug interactions. The pharmacokinetic profile indicates that M1 is a significant circulating metabolite. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of niraparib's metabolic fate and its clinical implications. Further research to elucidate the specific carboxylesterase and UGT isoforms involved, along with their detailed enzyme kinetics, would provide a more complete picture of niraparib's disposition in humans.

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References

- 1. researchgate.net [researchgate.net]
- 2. Involvement of liver carboxylesterases in the in vitro metabolism of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Niraparib Population Pharmacokinetics and Exposure-Response Relationships in Patients With Newly Diagnosed Advanced Ova... [ouci.dntb.gov.ua]
- 6. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system

- PMC [pmc.ncbi.nlm.nih.gov]

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